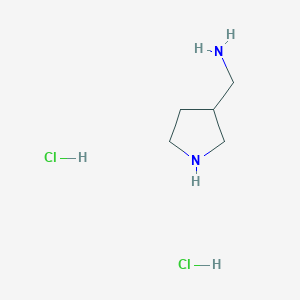

3-(Aminomethyl)pyrrolidine dihydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone in the design and synthesis of a vast array of biologically active compounds. nih.govresearchgate.netfrontiersin.org Its prevalence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and its presence in the structures of essential amino acids such as proline and hydroxyproline, underscore its fundamental role in biochemistry. mdpi.comwikipedia.org

The significance of the pyrrolidine scaffold in modern chemical synthesis can be attributed to several key factors:

Three-Dimensional (3D) Structural Diversity: Unlike flat, aromatic ring systems, the non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of 3D chemical space. nih.govresearchgate.net This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.govnih.gov

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govresearchgate.net This stereochemical diversity is critical in drug development, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities and binding affinities to proteins. nih.govresearchgate.net

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and the potential for hydrogen bonding, influencing the solubility and pharmacokinetic properties of molecules containing the pyrrolidine scaffold.

Synthetic Accessibility: A wide range of synthetic methods exists for the construction and functionalization of the pyrrolidine ring. mdpi.comacs.orgacs.orgnih.gov These methods include ring-closing metathesis, cyclization of acyclic precursors, and modifications of existing pyrrolidine-containing molecules like proline. mdpi.comacs.orgacs.org

The pyrrolidine nucleus is a frequently encountered scaffold in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in pharmaceutical sciences. nih.gov Its derivatives are also widely employed as organocatalysts and chiral ligands in asymmetric synthesis. nih.gov

Strategic Importance of 3-(Aminomethyl)pyrrolidine (B1599286) Dihydrochloride (B599025) as a Synthetic Intermediate

3-(Aminomethyl)pyrrolidine dihydrochloride is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure features a pyrrolidine ring, a primary amine, and is supplied as a stable dihydrochloride salt. This combination of features makes it a strategically important intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The strategic importance of this compound is derived from its ability to introduce a substituted pyrrolidine moiety into a target molecule. The primary amine of the aminomethyl group provides a reactive handle for a variety of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

Alkylation and Arylation: Nucleophilic substitution reactions to introduce various substituents.

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

The pyrrolidine nitrogen can also be functionalized, further expanding the synthetic possibilities. The dihydrochloride form ensures stability and enhances solubility in certain solvents, facilitating its use in various reaction conditions.

A key application of chiral versions of 3-aminopyrrolidine (B1265635) derivatives is in the synthesis of quinolonecarboxylic acid antibacterial agents. researchgate.net For instance, the (S)-enantiomer is a crucial component for potent antibacterial agents, demonstrating significantly better in vivo activity in certain models compared to the racemic mixture. researchgate.net The synthesis of such chiral intermediates often starts from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline. researchgate.netgoogle.com

Scope and Research Trajectories for this compound

The research landscape for this compound and its derivatives is dynamic and focused on leveraging its structural features for the development of novel therapeutic agents and research tools. Current and future research trajectories include:

Development of Novel Antibacterial Agents: The continued emergence of antibiotic-resistant bacteria drives the need for new antibacterial drugs. The 3-aminopyrrolidine scaffold is a key component in several potent quinolone and fluoroquinolone antibiotics. google.com Research is ongoing to synthesize new derivatives with improved efficacy, broader spectrum of activity, and reduced susceptibility to resistance mechanisms.

Inhibitors of Dipeptidyl Peptidase IV (DPP-IV): Chiral 3-aminopiperidine derivatives, structurally related to 3-aminopyrrolidines, are used to synthesize inhibitors of DPP-IV, a target for the treatment of type 2 diabetes. google.comwipo.int This suggests that pyrrolidine-based analogs could also be explored for this application.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine-based scaffolds are being investigated for the development of selective inhibitors of nNOS, which has implications for various neurological disorders. nih.gov

Antiviral Drug Discovery: Pyrrolidine-containing compounds have shown promise as antiviral agents, and this remains an active area of research. frontiersin.org

Organocatalysis: Chiral pyrrolidine derivatives are effective organocatalysts for various asymmetric reactions, including Michael additions and oxa-Michael reactions. nih.gov Research in this area focuses on designing new catalysts for improved stereoselectivity and efficiency.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the exploration of new chemical entities with diverse biological activities. The ability to readily introduce a functionalized, three-dimensional pyrrolidine scaffold into larger molecules makes it an invaluable tool for medicinal chemists and organic synthesists alike.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-3-5-1-2-7-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFYAPWMJMCTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432795-18-0 | |

| Record name | 1-(pyrrolidin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl Pyrrolidine Dihydrochloride

Stereoselective Synthesis of 3-(Aminomethyl)pyrrolidine (B1599286) Dihydrochloride (B599025) Enantiomers

The demand for enantiomerically pure compounds in pharmaceuticals has driven the development of stereoselective synthetic routes to access the individual enantiomers of 3-(aminomethyl)pyrrolidine dihydrochloride. These methods often employ chiral starting materials, asymmetric catalysts, or stereocontrolled transformations to achieve high levels of enantiopurity.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available and inexpensive chiral molecules as starting materials. mdpi.com L-aspartic acid and trans-4-hydroxy-L-proline are common starting points for the synthesis of chiral pyrrolidine (B122466) derivatives. researchgate.netgoogle.comnih.gov

One documented approach begins with N-formyl-L-aspartic anhydride (B1165640), derived from L-aspartic acid. researchgate.net This undergoes acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated to yield (S)-(+)-3-aminopyrrolidine dihydrochloride. researchgate.net

Another strategy starts from trans-4-hydroxy-L-proline. This method involves a sequence of decarboxylation, N-tert-butoxycarbonyl (N-Boc) protection, and hydroxyl group sulfonylation. A subsequent SN2 reaction with an azide (B81097) reagent inverts the stereochemistry, and the azide is then reduced to an amine, followed by removal of the Boc protecting group to afford the target compound. google.com

| Starting Material | Key Steps | Final Product |

| L-Aspartic Acid | Acylation, Esterification, Reduction, Cyclization, Debenzylation | (S)-(+)-3-Aminopyrrolidine dihydrochloride researchgate.net |

| trans-4-Hydroxy-L-proline | Decarboxylation, N-Boc protection, Sulfonylation, Azide substitution (inversion), Reduction, Deprotection | (S)-3-Aminopyrrolidine dihydrochloride google.com |

Asymmetric Catalysis in Pyrrolidine Ring Functionalization

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of functionalized pyrrolidines. rsc.orgnih.govnih.gov Organocatalysis, in particular, has emerged as a key strategy for constructing chiral pyrrolidine rings. rsc.orgnih.govresearchgate.net

For instance, proline-catalyzed asymmetric α-amination of aldehydes can be followed by a reductive amination to produce enantiomerically enriched 3-aminopyrrolidines. fao.orgresearchgate.netacs.orgacs.orgfigshare.com This method allows for the stereoselective introduction of an amino group. acs.org The use of diarylprolinol silyl (B83357) ethers as organocatalysts in tandem reactions of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes also provides a route to highly substituted chiral pyrrolidines. rsc.org

Furthermore, palladium-catalyzed C(sp3)-H bond functionalization at the 3-position of proline derivatives can directly lead to cis-2,3-disubstituted pyrrolidines as single stereoisomers. researchgate.net This highlights the potential of catalytic C-H activation in streamlining the synthesis of complex pyrrolidine structures. nih.gov

| Catalytic System | Reaction Type | Product Type |

| Proline | α-Amination/Reductive Amination | Enantiomerically enriched 3-aminopyrrolidines fao.orgresearchgate.netacs.orgacs.orgfigshare.com |

| Diarylprolinol silyl ether | Tandem Reaction | Highly substituted chiral pyrrolidines rsc.org |

| Palladium | C-H Functionalization | cis-2,3-Disubstituted pyrrolidines researchgate.net |

Reductive Amination Strategies for Aminomethyl Group Introduction

Reductive amination is a key step in many synthetic routes to introduce the aminomethyl group. fao.orgresearchgate.netacs.orgacs.orgfigshare.com This transformation typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.

In the context of synthesizing 3-(aminomethyl)pyrrolidine, a common strategy involves the reduction of a precursor containing a nitrile or an azide group at the 3-position of the pyrrolidine ring. For example, a cyano group can be reduced to an aminomethyl group. Similarly, an azide group can be reduced to a primary amine.

Precursor-Based Synthesis Routes

These methods rely on the modification of existing pyrrolidine rings or the construction of the pyrrolidine ring from acyclic precursors.

Synthesis from Substituted Pyrrolidines

A straightforward approach to this compound involves the chemical modification of readily available substituted pyrrolidines. For example, starting from a pyrrolidine derivative with a suitable functional group at the 3-position, such as a carboxylic acid or an ester, a series of reactions can be employed to convert this group into an aminomethyl moiety.

One such pathway could involve the reduction of a 3-carboxypyrrolidine derivative to the corresponding alcohol, followed by conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Approaches Involving Carbonyl Compounds and Amine Precursors

The pyrrolidine ring itself can be constructed from acyclic precursors. A common method is the reductive amination of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction to form the pyrrolidine ring. mdpi.com

Another powerful strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which is a classical method for constructing five-membered heterocycles like pyrrolidine. nih.gov

Functional Group Transformations to Yield the Aminomethyl Moiety

The introduction of the aminomethyl group onto the pyrrolidine ring is a critical step in the synthesis of this compound. Two common methods for this transformation are the reduction of azides and nitriles.

Azide Reduction Methodologies

The reduction of an azide group to a primary amine is a widely used and efficient transformation in organic synthesis. thieme-connect.demasterorganicchemistry.com This method is particularly advantageous due to the relatively gentle conditions required for the reduction, which helps in preserving other functional groups within the molecule. masterorganicchemistry.com

A common approach involves the nucleophilic substitution of a suitable leaving group, such as a sulfonate ester on the pyrrolidine ring, with an azide salt like sodium azide (NaN₃). This bimolecular nucleophilic substitution (SN2) reaction proceeds with an inversion of configuration at the stereocenter. google.com The resulting azide intermediate can then be reduced to the primary amine.

Several reducing agents can be employed for the conversion of the azide to the amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method. masterorganicchemistry.comyoutube.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily reduces azides to primary amines. youtube.comyoutube.com The reaction with LiAlH₄ is typically followed by a water workup to protonate the resulting amine. youtube.com A notable driving force for this reduction is the formation of stable nitrogen gas (N₂). youtube.com Triphenylphosphine can also be used to reduce the azido (B1232118) group to an amino group. google.com

Table 1: Reagents for Azide Reduction

| Reducing Agent | Catalyst/Conditions | Reference |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | masterorganicchemistry.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O | youtube.comyoutube.com |

| Triphenylphosphine (PPh₃) | - | google.com |

Nitrile Reduction Pathways

The reduction of a nitrile (cyanide) group is another viable pathway to synthesize the aminomethyl moiety. This method involves the introduction of a cyano group onto the pyrrolidine ring, followed by its reduction to a primary amine.

Similar to the azide route, the nitrile group can be introduced via nucleophilic substitution. The resulting nitrile can then be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, effectively converting the nitrile to a primary amine. youtube.com Catalytic hydrogenation can also be employed for the reduction of nitriles to primary amines. youtube.com

Protective Group Strategies in the Synthesis of 3-(Aminomethyl)pyrrolidine Derivatives

To prevent unwanted side reactions during the synthesis, protecting groups are often employed to temporarily block the reactivity of the pyrrolidine nitrogen and the newly formed amino group.

Application of N-Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. nih.govnih.gov

In the synthesis of 3-(aminomethyl)pyrrolidine derivatives, the pyrrolidine nitrogen is often protected with a Boc group. This is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com The Boc-protected intermediate can then undergo further transformations, such as the introduction of the aminomethyl group.

Once the desired modifications are complete, the Boc group can be readily removed by treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). google.comnih.gov This deprotection step is often performed in the final stage of the synthesis to yield the desired this compound salt. google.com

Table 2: N-Boc Protection and Deprotection Reagents

| Process | Reagent | Reference |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | google.com |

| Deprotection | Hydrochloric Acid (HCl) | google.com |

| Deprotection | Trifluoroacetic Acid (TFA) | nih.gov |

Optimization of Reaction Conditions and Scalability Considerations for this compound Synthesis

The efficiency and practicality of a synthetic route are crucial, especially for large-scale production. Optimization of reaction conditions aims to maximize yield, minimize reaction times, and simplify purification processes.

For instance, in the synthesis of a chiral analog, (S)-3-aminopyrrolidine dihydrochloride, starting from trans-4-hydroxy-L-proline, the reaction conditions for each step were carefully considered. google.com The choice of solvent, temperature, and stoichiometry of reagents can significantly impact the outcome of the reaction. researchgate.net For example, a study on a related synthesis found optimal conditions for a reduction step to be a specific ratio of potassium borohydride (B1222165) to sulfuric acid at a controlled temperature for a set duration. researchgate.net

Scaling up a synthesis from the laboratory to an industrial scale presents unique challenges. Factors such as heat transfer, mixing efficiency, and the handling of potentially hazardous reagents like sodium azide and lithium aluminum hydride require careful consideration and specialized equipment. The cost and availability of starting materials and reagents also become more critical on a larger scale. google.com Therefore, developing a robust and scalable process is a key objective in the synthesis of this compound. Research continues to explore more efficient and cost-effective methods for its production. researchgate.net

Chemical Reactivity and Transformations of 3 Aminomethyl Pyrrolidine Dihydrochloride

Reactions Involving the Primary Aminomethyl Functionality

The primary amine of the aminomethyl group is generally more nucleophilic and less sterically hindered than the secondary amine of the pyrrolidine (B122466) ring, making it the preferential site for many chemical transformations.

Acylation and Sulfonylation Reactions

The primary aminomethyl group readily undergoes acylation with a variety of acylating agents to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking the pyrrolidine core to other molecular fragments. For instance, reaction with acyl chlorides, chloroformates, and isocyanates can yield amides, carbamates, and ureas, respectively. nih.gov A notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, where the aminomethyl group is acylated with N-substituted glycine (B1666218) derivatives. nih.gov

Sulfonylation, the reaction with sulfonyl chlorides, proceeds similarly to form sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is crucial for achieving high yields and purity.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent Type | Product | Functional Group Formed |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | -NH-CO-R |

| Chloroformate (R-O-COCl) | Carbamate | -NH-CO-O-R |

| Isocyanate (R-NCO) | Urea | -NH-CO-NH-R |

Alkylation and Reductive Alkylation of the Aminomethyl Group

Alkylation of the primary aminomethyl functionality introduces alkyl substituents, further diversifying the molecular structure. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation.

A more controlled and widely used method is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for creating C-N bonds. mdpi.com Another advanced strategy is hydrogen-borrowing catalysis, which enables the use of alcohols as alkylating agents, releasing water as the only byproduct. nih.gov

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orgyoutube.com The primary aminomethyl group of 3-(aminomethyl)pyrrolidine (B1599286) can participate in such reactions, most notably with carboxylic acids to form amides, a reaction that forms the basis of peptide synthesis. libretexts.org This transformation usually requires activation of the carboxylic acid, for example with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or conversion to a more reactive derivative like an acid chloride or ester.

The aminomethyl group can also react with other carbonyl compounds. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic systems. These reactions showcase the utility of 3-(aminomethyl)pyrrolidine as a nucleophilic component in building more complex molecular architectures. nih.govscielo.org.mx

Reactivity of the Pyrrolidine Ring Nitrogen

While often less reactive than the primary amine, the secondary amine of the pyrrolidine ring offers a second site for functionalization. Selective reaction at this position typically requires protection of the more reactive primary aminomethyl group. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy, leading to intermediates like tert-butyl (pyrrolidin-3-ylmethyl)carbamate, which makes the pyrrolidine nitrogen available for subsequent reactions. achemblock.com

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen

Once the primary amine is protected, the secondary pyrrolidine nitrogen can undergo N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. mdpi.com For example, the synthesis of the antiviral drug Daclatasvir involves the alkylation of a proline derivative. mdpi.com

N-acylation of the pyrrolidine nitrogen with acid chlorides or anhydrides proceeds readily to form amides. These reactions are fundamental in modifying the properties of the pyrrolidine ring and are integral to the synthesis of numerous biologically active compounds. mdpi.com The basicity and nucleophilicity of the pyrrolidine nitrogen can be influenced by substituents on the ring, which can affect reaction outcomes. nih.gov

Formation of Macrocyclic and Polycyclic Structures

The bifunctional nature of 3-(aminomethyl)pyrrolidine makes it an excellent building block for constructing macrocycles and complex polycyclic systems. By reacting both the primary and secondary amine functionalities, either sequentially or simultaneously with suitable linking reagents, large ring structures can be formed. nih.gov For example, reacting the diamine with a dicarboxylic acid or a dialdehyde (B1249045) under high dilution conditions can favor intramolecular cyclization to form a macrocyclic lactam or amine, respectively. nih.gov

Furthermore, the pyrrolidine scaffold can be incorporated into polycyclic frameworks through cascade reactions or cycloadditions. nih.govmdpi.com These strategies often involve intramolecular reactions where functional groups, introduced via the amine functionalities, react with other parts of the molecule to build new rings. researchgate.net Glycine-based [3+2] cycloaddition reactions, for instance, are a powerful method for synthesizing pyrrolidine-containing polycycles. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Abbreviations | Molecular Formula |

|---|---|---|

| 3-(Aminomethyl)pyrrolidine dihydrochloride (B599025) | - | C₅H₁₄Cl₂N₂ |

| Sodium borohydride | NaBH₄ | BH₄Na |

| Sodium triacetoxyborohydride | STAB | C₆H₁₀BNaO₆ |

| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | C₈H₁₇N₃ |

| tert-butyl (pyrrolidin-3-ylmethyl)carbamate | 3-Boc-aminomethyl-pyrrolidine | C₁₀H₂₀N₂O₂ |

Stereochemical Control in Subsequent Reactions

The inherent chirality of 3-(aminomethyl)pyrrolidine, which exists as (R) and (S) enantiomers, provides a valuable starting point for stereocontrolled synthesis. The pyrrolidine ring and the aminomethyl substituent offer multiple sites for reactions where the existing stereocenter can influence the formation of new stereocenters, leading to specific diastereomers or enantiomers.

The stereochemistry of the pyrrolidine ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. A notable example is the diastereoselective synthesis of disubstituted pyrrolidines through copper-promoted intramolecular aminooxygenation of alkenes. In these reactions, the stereochemical outcome is highly dependent on the substitution pattern of the alkene substrate. For instance, γ-substituted substrates tend to favor the formation of 2,3-trans pyrrolidine adducts. This method provides a pathway to diastereomerically enriched pyrrolidine derivatives, which are valuable intermediates in the synthesis of complex molecules.

Another strategy involves metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. This approach allows for the synthesis of diversely functionalized homochiral pyrrolidines. nih.gov The use of a chiral auxiliary, such as Oppolzer's camphorsultam, can direct the facial selectivity of the cycloaddition, leading to high diastereoselectivity. nih.gov For example, the Ag(I)-catalyzed reaction of a Schiff base derived from a glycylsultam and an aldehyde with a dipolarophile like acrylonitrile (B1666552) can selectively produce the endo-cycloadduct. nih.gov In contrast, a Cu(I)-catalyzed reaction can favor the formation of the corresponding exo-cycloadduct. nih.gov

Table 1: Diastereoselective Synthesis of Pyrrolidine Derivatives

| Reaction Type | Catalyst/Auxiliary | Substrate | Key Feature | Predominant Stereoisomer |

|---|---|---|---|---|

| Intramolecular Aminooxygenation | Copper(II) | γ-substituted alkene | Substrate control | 2,3-trans-pyrrolidine |

| 1,3-Dipolar Cycloaddition | Ag(I) / Oppolzer's camphorsultam | Schiff base + Acrylonitrile | Catalyst and auxiliary control | endo-cycloadduct |

| 1,3-Dipolar Cycloaddition | Cu(I) / Oppolzer's camphorsultam | Schiff base + Acrylonitrile | Catalyst and auxiliary control | exo-cycloadduct |

Enantioselective modifications of molecules containing the 3-(aminomethyl)pyrrolidine scaffold are crucial for the synthesis of enantiomerically pure compounds. An efficient method for the enantioselective synthesis of 3-amino pyrrolidines involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. nih.govwikipedia.orgvapourtec.comresearchgate.netfao.org This organocatalytic approach provides access to chiral 1,2-diamines from simple aldehydes, yielding 3-amino pyrrolidines with good enantioselectivity. nih.govwikipedia.orgvapourtec.comresearchgate.netfao.org

The development of chiral derivatizing agents also plays a role in enantioselective applications. For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine has been developed as a derivatization reagent for the enantiomeric separation and sensitive detection of chiral carboxylic acids using liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This reagent reacts with chiral carboxylic acids to form diastereomeric amides, which can then be separated and quantified. nih.gov

Table 2: Enantioselective Synthesis and Derivatization

| Method | Key Reagent/Catalyst | Starting Material | Product | Key Outcome |

|---|---|---|---|---|

| Asymmetric α-amination and Reductive Amination | Proline | Aldehydes | 3-Amino pyrrolidines | High enantioselectivity nih.govwikipedia.orgvapourtec.comresearchgate.netfao.org |

| Chiral Derivatization | (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine | Chiral carboxylic acids | Diastereomeric amides | Enantiomeric separation and detection nih.gov |

Derivatization Strategies for Diverse Chemical Libraries

The 3-(aminomethyl)pyrrolidine scaffold is a valuable building block for the construction of diverse chemical libraries, particularly in the context of drug discovery. openaccessjournals.comresearchgate.net Its two amine functionalities, the secondary amine of the pyrrolidine ring and the primary amine of the aminomethyl group, allow for a wide range of derivatization reactions.

Multicomponent reactions (MCRs) are a particularly powerful tool for rapidly generating molecular diversity from simple starting materials. nih.govorganic-chemistry.org The Ugi four-component reaction (U-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is well-suited for creating libraries of peptidomimetics and other complex structures. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org 3-(Aminomethyl)pyrrolidine can serve as the amine component in the Ugi reaction, leading to the formation of α-aminoacyl amide derivatives with a wide variety of substituents. organic-chemistry.org The ability to vary the other three components allows for the creation of large and diverse libraries of compounds for high-throughput screening. vapourtec.com

Solid-phase synthesis is another key strategy for the production of chemical libraries. nih.gov Pyrrolidine derivatives can be attached to a solid support and then subjected to a series of reactions to build up more complex molecules. nih.gov This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. nih.gov Encoded library technology, where each compound on a solid support is associated with a chemical tag that records its synthetic history, has been successfully applied to the synthesis of pyrrolidine-based libraries. nih.gov

Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for binding to a biological target. nih.gov The 3-(aminomethyl)pyrrolidine core can be used to generate libraries of fragments with good physicochemical properties and three-dimensional character. nih.gov By systematically modifying the substituents on the pyrrolidine ring, libraries of fragments that explore different regions of chemical space can be created. nih.gov

Table 3: Derivatization Strategies for Chemical Libraries

| Strategy | Key Reaction/Technique | Starting Scaffold | Library Type | Key Advantages |

|---|---|---|---|---|

| Multicomponent Reaction | Ugi four-component reaction | 3-(Aminomethyl)pyrrolidine | Peptidomimetics, Heterocycles | High efficiency, molecular diversity wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Solid-Phase Synthesis | Encoded Library Technology | Pyrrolidine derivatives | Diverse small molecules | High-throughput synthesis and screening nih.gov |

| Fragment-Based Drug Discovery | Asymmetric [3+2] cycloaddition | Pyrrolidine core | 3D-rich fragments | Efficient exploration of chemical space nih.gov |

Applications of 3 Aminomethyl Pyrrolidine Dihydrochloride in Organic Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis

Chiral building blocks, or synthons, are enantiomerically pure compounds used as starting materials for the synthesis of complex chiral molecules. bldpharm.comambeed.com 3-(Aminomethyl)pyrrolidine (B1599286), often derived from chiral pool sources like L-aspartic acid or L-proline, serves as an exemplary chiral building block. researchgate.net Its pre-defined stereocenter provides a strategic advantage, allowing chemists to transfer that chirality into a target molecule, thereby avoiding the need for asymmetric induction or chiral resolution at a later stage. The Boc-protected form, tert-butyl (pyrrolidin-3-ylmethyl)carbamate, is frequently used to facilitate its incorporation into synthetic routes. achemblock.com

The rigid, stereochemically defined scaffold of 3-(aminomethyl)pyrrolidine is ideally suited for constructing larger, more complex heterocyclic systems, particularly those with significant biological activity. By incorporating this chiral fragment, chemists can exert precise control over the three-dimensional architecture of the final molecule, which is often critical for its interaction with biological targets like enzymes and receptors.

For instance, chiral pyrrolidine (B122466) derivatives are central to the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative conditions. nih.gov An efficient synthetic route has been developed to create a series of these inhibitors where the chiral pyrrolidine moiety forms the core of the molecule, influencing its binding mode within the enzyme's active site. nih.gov Similarly, the pyrrolidine framework is a key component in several antiviral drugs used to treat Hepatitis C. mdpi.com In the synthesis of Daclatasvir, a complex bis-imidazole structure, the synthesis begins with the alkylation of N-protected proline derivatives. mdpi.com Grazoprevir, another antiviral, is synthesized through the reaction of a pyrrolidine derivative with a quinoxaline (B1680401) moiety. mdpi.com These examples underscore the value of the pyrrolidine scaffold in building sophisticated, life-saving medicines.

| Target Molecule Class | Role of Pyrrolidine Building Block | Example | Reference |

|---|---|---|---|

| nNOS Inhibitors | Forms the chiral core of the inhibitor, dictating the binding mode. | gem-Difluorinated monocationic inhibitors | nih.gov |

| Antiviral Agents | Serves as a central scaffold for linking other key functional groups. | Daclatasvir | mdpi.com |

| Antiviral Agents | Acts as a key chiral precursor in the construction of the final drug. | Grazoprevir | mdpi.com |

| Antibacterial Agents | The chiral aminopyrrolidine substituent is critical for antibacterial activity. | Quinolonecarboxylic acid derivatives | researchgate.net |

Chiral vicinal diamines are crucial ligands and synthons in organic chemistry. An efficient method to produce 3-amino and 2-(aminomethyl)pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination/cyclization sequence. researchgate.netfao.orgfigshare.com This methodology provides access to these valuable diamine structures in high yields and with good enantioselectivity. The 3-(aminomethyl)pyrrolidine structure itself is a 1,3-diamine, and its two primary amine groups can be selectively protected and functionalized, making it a valuable precursor for the synthesis of more elaborate chiral polyamines and other nitrogen-containing heterocycles.

Utility in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for generating chiral products, and pyrrolidine derivatives have become indispensable in this field. They function both as chiral ligands for metal catalysts and as catalysts in their own right (organocatalysts). nih.govbohrium.com

The efficacy of a metal-based asymmetric catalyst is almost entirely dependent on the chiral ligand bound to the metal center. nih.gov This ligand creates a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. The 3-(aminomethyl)pyrrolidine scaffold is an excellent platform for designing bidentate (N,N) ligands. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring.

By synthetically modifying the primary amine and the secondary amine of the pyrrolidine ring, a diverse library of ligands can be created. For example, attaching bulky phosphine (B1218219) groups to the nitrogen atoms can generate chiral aminophosphine (B1255530) ligands for reactions like rhodium-catalyzed asymmetric hydrogenation. researchgate.net The modular nature of this scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize the enantioselectivity and activity of the catalyst for a specific transformation. nih.gov

| Pyrrolidine Scaffold | Functionalization Strategy | Resulting Ligand Type | Potential Metal | Application |

|---|---|---|---|---|

| 3-(Aminomethyl)pyrrolidine | Acylation of both nitrogens with diphenylphosphinobenzoyl chloride | P,N,N,P-type tetradentate ligand | Rhodium, Iridium | Asymmetric Hydrogenation |

| 3-(Aminomethyl)pyrrolidine | Reaction with chiral epoxides | Chiral amino alcohol ligands | Titanium, Zinc | Asymmetric Epoxidation, Aldol (B89426) Reactions |

| 3-(Aminomethyl)pyrrolidine | Condensation with salicylaldehyde (B1680747) derivatives | Schiff base (Salen-type) ligands | Manganese, Cobalt | Asymmetric Oxidations |

The rise of organocatalysis, which avoids the use of potentially toxic and expensive metals, has highlighted the central role of pyrrolidine-based catalysts. bohrium.comdntb.gov.ua Proline and its derivatives are among the most successful organocatalysts. The secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This "enamine catalysis" is a powerful activation mode for a wide range of asymmetric transformations. nih.govresearchgate.net

Derivatives of 3-(aminomethyl)pyrrolidine are used to create highly effective bifunctional organocatalysts. In these systems, the pyrrolidine nitrogen forms the enamine, while the aminomethyl group is converted into another functional group, such as an amide, sulfonamide, or squaramide. nih.govresearchgate.net This second group can then activate the electrophilic partner of the reaction through hydrogen bonding. This dual activation strategy leads to highly organized, chair-like transition states that result in excellent stereocontrol. New pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.org

| Catalyst | Time (h) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| OC1 (2S,5S)-pyrrolidine derivative | 7 | 99 | 90:10 | 80 (syn) |

| OC2 (2R,5S)-pyrrolidine derivative | 7 | 99 | 10:90 | 75 (anti) |

| OC3 (related to OC1) | 7 | 95 | 88:12 | 85 (syn) |

| OC4 (related to OC2) | 7 | 99 | 12:88 | 81 (anti) |

Development of Novel Synthetic Methodologies

The use of 3-(aminomethyl)pyrrolidine and related structures has spurred the development of new synthetic methodologies. The design of bifunctional organocatalysts, as discussed above, represents a significant methodological advance, enabling complex reactions to be performed with high control under mild, metal-free conditions. nih.gov

Furthermore, efficient, one-pot procedures for the synthesis of substituted pyrrolidines themselves are a key area of research. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new stereocenters in a single step. mappingignorance.orgnih.gov The development of methods like the proline-catalyzed α-amination/reductive amination sequence provides a novel and highly efficient pathway to chiral 1,2-diamines, which are otherwise challenging to synthesize. researchgate.netfigshare.com These new strategies, which often rely on the unique reactivity of the pyrrolidine scaffold, expand the toolbox of the synthetic organic chemist.

Exploring New Reaction Pathways Mediated by 3-(Aminomethyl)pyrrolidine Derivatives

The unique structural and electronic properties of 3-(aminomethyl)pyrrolidine derivatives have enabled chemists to explore and develop a variety of new and efficient reaction pathways. These derivatives, often incorporating additional functional groups, can act as powerful organocatalysts, facilitating a range of asymmetric transformations with high levels of stereocontrol.

One of the most prominent areas where these derivatives have been successfully employed is in asymmetric aminocatalysis. By forming transient iminium or enamine intermediates with carbonyl compounds, chiral pyrrolidine-based catalysts can effectively control the stereochemical outcome of subsequent bond-forming reactions. This has led to significant advancements in several key synthetic methodologies:

Asymmetric Michael Additions: Derivatives of 3-(aminomethyl)pyrrolidine have been instrumental in the development of highly enantioselective Michael addition reactions. These reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, are fundamental for the construction of complex molecular architectures. For instance, prolinamide-based organocatalysts, which can be synthesized from 3-(aminomethyl)pyrrolidine precursors, have demonstrated remarkable efficacy in catalyzing the addition of aldehydes and ketones to nitroolefins, yielding valuable chiral γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivity. nih.gov

Enantioselective Aldol Reactions: The aldol reaction, which forms a new carbon-carbon bond between two carbonyl compounds, is another cornerstone of organic synthesis. Chiral organocatalysts derived from 3-(aminomethyl)pyrrolidine have been shown to promote highly enantioselective aldol reactions. These catalysts create a well-defined chiral environment that directs the approach of the reacting partners, leading to the formation of β-hydroxy carbonyl compounds with high optical purity. nih.gov

Mannich-Type Reactions: The asymmetric Mannich reaction, which involves the addition of a stabilized carbanion to an imine, provides a direct route to chiral β-amino carbonyl compounds. Pyrrolidine-based catalysts, including those conceptually derived from 3-(aminomethyl)pyrrolidine, have been successfully applied to this transformation, affording a wide range of enantioenriched products that are important intermediates in the synthesis of pharmaceuticals and natural products.

The versatility of 3-(aminomethyl)pyrrolidine derivatives extends beyond these classical transformations. Researchers are continuously exploring their potential in mediating novel and complex cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These strategies offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of intricate molecular frameworks from simple starting materials.

| Reaction Type | Catalyst Type | Substrates | Key Findings |

| Asymmetric Michael Addition | Prolinamide derivatives | Aldehydes, Ketones, Nitroolefins | High diastereo- and enantioselectivity in the formation of γ-nitro carbonyl compounds. nih.gov |

| Asymmetric Aldol Reaction | Chiral pyrrolidine derivatives | Aldehydes, Ketones | Formation of β-hydroxy carbonyl compounds with high enantiomeric excess. nih.gov |

| Asymmetric Mannich Reaction | Pyrrolidine-based organocatalysts | Imines, Stabilized carbanions | Direct synthesis of chiral β-amino carbonyl compounds. |

Catalyst Development for Environmentally Benign Syntheses

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a central focus in modern synthetic chemistry. In this context, the development of efficient and recyclable catalysts that can operate under mild and environmentally friendly conditions is of paramount importance. Derivatives of 3-(aminomethyl)pyrrolidine are playing a crucial role in this endeavor.

Organocatalysis as a Green Alternative:

The use of small organic molecules as catalysts, a field known as organocatalysis, offers a number of advantages over traditional metal-based catalysis. Organocatalysts are often less toxic, less sensitive to air and moisture, and more readily available than their metal-containing counterparts. The pyrrolidine scaffold is a "privileged" structure in organocatalysis, and derivatives of 3-(aminomethyl)pyrrolidine are at the forefront of this field. nih.gov

By modifying the structure of the 3-(aminomethyl)pyrrolidine core, chemists can fine-tune the steric and electronic properties of the resulting organocatalyst, optimizing its activity and selectivity for a specific transformation. This modularity has led to the development of a wide range of highly efficient catalysts for various reactions that can be performed under mild conditions, often in the absence of hazardous solvents. rsc.org

Towards Recyclable Catalytic Systems:

Furthermore, the development of water-soluble organocatalysts derived from 3-(aminomethyl)pyrrolidine is another promising avenue for green synthesis. The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and lack of toxicity. Catalysts that can efficiently promote reactions in aqueous media are therefore of great interest. nih.gov

| Green Chemistry Aspect | Application of 3-(Aminomethyl)pyrrolidine Derivatives | Example |

| Reduced Toxicity | Use as metal-free organocatalysts. | Prolinamide catalysts for aldol and Michael reactions. nih.gov |

| Mild Reaction Conditions | Catalyzing reactions at or near room temperature and atmospheric pressure. | Asymmetric Michael additions performed under ambient conditions. |

| Catalyst Recyclability | Immobilization on solid supports. | Polymer-supported pyrrolidine catalysts for flow chemistry applications. |

| Use of Benign Solvents | Development of water-soluble catalysts. | Catalysis of aldol reactions in aqueous media. nih.gov |

Applications of 3 Aminomethyl Pyrrolidine Dihydrochloride in Medicinal Chemistry Research Pre Clinical Focus

Scaffold Development for Bioactive Molecules

The structural attributes of the 3-(aminomethyl)pyrrolidine (B1599286) moiety make it an excellent foundation for developing novel drug scaffolds. Its bifunctional nature—possessing both a secondary amine within the ring and a primary aminomethyl side chain—offers multiple points for chemical modification, allowing for the systematic construction of compound libraries to probe biological systems.

The synthesis of pyrrolidine-based scaffolds often begins from chiral precursors like proline or employs stereoselective methods such as 1,3-dipolar cycloadditions to ensure enantiomeric purity. nih.govmdpi.com The 3-(aminomethyl)pyrrolidine framework has been instrumental in the design of targeted inhibitors. A notable example is the development of a novel class of Factor Xa (FXa) inhibitors, where amino(methyl) pyrrolidine-based sulfonamides were designed. nih.gov In this research, the pyrrolidine (B122466) scaffold was conceived as a bioisosteric replacement for a piperazine core found in other known FXa inhibitors, demonstrating how the scaffold can be rationally incorporated to mimic the geometry and vectoral presentation of key functional groups of a known pharmacophore. nih.gov

Another significant application is in the development of dual-acting ligands for complex targets. For instance, enantiomers of 3-(aminomethyl)pyrrolidine have been incorporated into a 1H-pyrrolo[3,2-c]quinoline core to create ligands with affinity for both the serotonin 5-HT6 receptor (5-HT6R) and the dopamine (B1211576) D3 receptor (D3R), targets relevant to neurodegenerative disorders. nih.gov The synthesis involves coupling the pre-formed pyrrolidine building block to the core structure, followed by further functionalization. nih.gov This modular approach highlights the utility of 3-(aminomethyl)pyrrolidine as a reliable component for building complex molecules with tailored pharmacological profiles.

In modern drug discovery, there is a growing emphasis on moving beyond flat, two-dimensional molecules to better explore the complex, three-dimensional binding sites of biological targets. nih.govyork.ac.uk Saturated heterocyclic scaffolds like pyrrolidine are ideal for this purpose. nih.gov The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to present substituents in well-defined spatial vectors, effectively sampling 3D space. nih.govresearchgate.net

The use of building blocks like 3-(aminomethyl)pyrrolidine is a key strategy for systematically adding 3D character to fragment-based drug discovery campaigns. nih.govyork.ac.uk By incorporating this scaffold, medicinal chemists can evolve simpler, often flat, fragment hits into more complex, lead-like compounds with improved binding affinity and optimized physicochemical properties, such as solubility. nih.gov The inherent stereochemistry of substituted pyrrolidines further enhances their ability to create shape-based diversity in compound libraries, which is critical for achieving selective interactions with chiral biological targets like proteins and enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies Utilizing 3-(Aminomethyl)pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The 3-(aminomethyl)pyrrolidine scaffold provides an excellent platform for such investigations due to its multiple, distinct points for chemical diversification.

Similarly, in the development of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase, modifications at different positions on the scaffold had varied effects on inhibitory activity, underscoring the potential for fine-tuning potency through systematic substitution. nih.gov

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. nih.govbeilstein-journals.org The pyrrolidine ring can contain multiple stereogenic centers, making it a valuable tool for exploring stereoisomeric effects. nih.gov

Research into dual 5-HT6R/D3R ligands provides a clear example of this principle. In this study, different enantiomers of both 2-(aminomethyl)pyrrolidine and 3-(aminomethyl)pyrrolidine were incorporated into the parent scaffold. nih.gov The results showed a distinct preference for the (R)-2-(aminomethyl) congener in the interaction with the serotonin receptor, highlighting that even a subtle change in the spatial arrangement of the aminomethyl group relative to the pyrrolidine ring can dictate binding affinity and selectivity. nih.gov

Further studies on pyrrolidine-containing GPR40 agonists revealed that different enantiomers could produce distinct effects, with one displacing a radioligand while the other potentiated it, indicating a change in binding mode driven purely by stereochemistry. x-mol.comfigshare.com These findings emphasize the necessity of controlling stereochemistry during scaffold design to achieve the desired ligand-receptor interactions.

Design and Synthesis of Ligands for Specific Molecular Targets (Mechanism-Focused)

The rational design of ligands for specific biological targets often involves creating molecules that can form key interactions with amino acid residues within a receptor's binding pocket. The 3-(aminomethyl)pyrrolidine scaffold is well-suited for this purpose, providing a rigid framework to correctly position functional groups for optimal binding.

One prominent example is the design of Factor Xa inhibitors. In this context, the amino(methyl) pyrrolidine scaffold was engineered to allow its two nitrogen atoms to anchor the P1 and P4 groups of the inhibitor into the S1 and S4 pockets of the enzyme, respectively. nih.gov Molecular modeling suggested that the flexible yet defined structure of the pyrrolidine core allows for favorable van der Waals contact with the enzyme surface, contributing to the potent inhibitory activity observed. nih.gov

In the design of dual-acting 5-HT6/D3R antagonists, the pyrrolidine-containing fragment was crucial for interacting with the target receptors. Molecular dynamics simulations confirmed that the basic nitrogen of the pyrrolidine fragment forms a stable salt bridge with a key aspartate residue (D3.32) in both the 5-HT6 and D3 receptors. nih.gov The stability and geometry of this specific interaction were found to be critical for high-affinity binding, illustrating a clear mechanism-based design enabled by the structural features of the pyrrolidine scaffold. nih.gov

Data Tables

Table 1: SAR of 1H-pyrrolo[3,2-c]quinoline Derivatives with Pyrrolidine Moieties nih.gov

Data illustrates the effect of modifying the amine fragment on binding affinity for 5-HT6 and D3 receptors.

| Compound | Amine Fragment | Substituent on Pyrrolidine-N | 5-HT6R Ki (nM) | D3R Ki (nM) |

|---|---|---|---|---|

| PZ-1643 | (S)-3-aminopyrrolidine | Isobutyl | 2.4 | 12 |

| 15 | (S)-3-(aminomethyl)pyrrolidine | Ethyl | 21 | >10000 |

| 16 | (R)-3-(aminomethyl)pyrrolidine | Ethyl | 22 | >10000 |

| 13 | (R)-2-(aminomethyl)pyrrolidine | Ethyl | 2.1 | 165 |

| 17 | (R)-2-(aminomethyl)pyrrolidine | Isobutyl | 2.5 | 118 |

Table 2: Activity of Amino(methyl) Pyrrolidine-Based Factor Xa Inhibitors nih.gov

Data shows the inhibitory concentration (IC50) against Factor Xa and the concentration required to double the prothrombin time (PT EC2x).

| Compound | Scaffold | FXa IC50 (nM) | PT EC2x (µM) |

|---|

| 15 | 3-(Aminomethyl)pyrrolidine derivative | 5.5 | 1.7 |

Enzyme Inhibitor Design Using Pyrrolidine Derivatives

The pyrrolidine scaffold is a foundational element in the design of various enzyme inhibitors due to its ability to mimic substrate transition states and interact with enzyme active sites. nih.govmdpi.com The stereogenic centers on the pyrrolidine ring allow for precise spatial orientation of substituents, which is crucial for achieving high-affinity binding and selectivity. researchgate.net Derivatives of the pyrrolidine core have been successfully developed as inhibitors for a multitude of enzymes implicated in various diseases. frontiersin.org

Research has demonstrated the efficacy of pyrrolidine-based compounds in inhibiting enzymes such as neuraminidase, dipeptidyl peptidase-IV (DPP-IV), autotaxin (ATX), and α-amylase. frontiersin.orgnih.gov For instance, a series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline showed potent inhibitory activity against the neuraminidase from the H3N2 influenza A virus. nih.gov Certain compounds in this series exhibited IC₅₀ values in the low micromolar range, comparable to the known inhibitor Oseltamivir. nih.gov

In the context of diabetes, pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors. frontiersin.org One such derivative, featuring a 4-trifluorophenyl substitution, demonstrated significant inhibition of the DPP-IV enzyme. frontiersin.org Similarly, rhodanine-substituted spirooxindole pyrrolidine compounds have been designed and tested for their ability to inhibit α-amylase, an enzyme relevant to diabetes management. frontiersin.org Several of these compounds showed inhibitory activity comparable to the reference drug, acarbose. frontiersin.org

Furthermore, pyrrolidine derivatives have been investigated as inhibitors of autotaxin (ATX), an enzyme involved in pathological inflammation and cancer. frontiersin.org A study on novel 2-pyrrolidinone and pyrrolidine derivatives identified compounds with potent ATX inhibitory activity, with IC₅₀ values reaching the nanomolar range. frontiersin.org These findings underscore the versatility of the pyrrolidine scaffold in generating potent and selective enzyme inhibitors.

| Enzyme Target | Pyrrolidine Derivative Class | Reported Inhibition (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| Neuraminidase (H3N2) | Substituted Pyrrolidines | 1.56 - 2.71 µM | Influenza nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine Sulfonamides | 11.32 ± 1.59 μM | Diabetes frontiersin.org |

| Autotaxin (ATX) | 2-Pyrrolidinone/Pyrrolidine Derivatives | 0.05 µM | Inflammation, Cancer frontiersin.org |

| α-Amylase | Rhodanine-substituted Spirooxindole Pyrrolidines | 1.57 ± 0.10 μg/mL | Diabetes frontiersin.org |

| DNA Gyrase (E. coli) | 1,2,4-Oxadiazole Pyrrolidine Derivatives | 120 ± 10 nM | Antibacterial frontiersin.org |

Receptor Ligand Development and Binding Affinity Studies

The structural features of the pyrrolidine ring make it an ideal scaffold for the development of ligands targeting various receptors. Its three-dimensional nature and the ability to introduce substituents with defined stereochemistry are key to achieving high binding affinity and selectivity. nih.govresearchgate.net Pyrrolidine derivatives have been explored as ligands for serotonin (5-HT), chemokine, and nicotinic acetylcholine receptors, among others. frontiersin.orgnih.gov

One area of focus has been the design of antagonists for the chemokine receptor CXCR4, which is implicated in HIV infection, inflammation, and cancer metastasis. frontiersin.org A study involving pyrrolidine-containing derivatives identified a compound that acts as a potent CXCR4 antagonist, exhibiting a strong binding affinity with an IC₅₀ of 79 nM. frontiersin.org This compound was also effective at inhibiting CXCL12-induced cytosolic calcium flux, a key signaling pathway mediated by the receptor. frontiersin.org

In the field of neuroscience, novel conformationally constrained pyrrolidone derivatives have been synthesized and evaluated as ligands for the 5-HT₃ receptor. nih.gov These studies aimed to probe the receptor's recognition site, leading to the discovery of ligands with subnanomolar affinity. The binding affinity was assessed by the compounds' ability to inhibit the specific binding of [³H]granisetron to 5-HT₃ receptors in rat cortical membranes. nih.gov

The aminomethyl functionality of 3-(aminomethyl)pyrrolidine is particularly useful as it provides a basic nitrogen atom that can form critical salt bridge interactions with acidic residues, such as aspartate, in the binding pockets of G-protein-coupled receptors (GPCRs). nih.gov This interaction is a key feature in the binding of ligands to receptors like the dopamine D₃ and serotonin 5-HT₆ receptors. nih.gov Structural modifications to the pyrrolidine fragment and the basic amine have been shown to significantly impact the affinity for these targets. nih.gov

| Receptor Target | Pyrrolidine Derivative Class | Binding Affinity Metric (IC₅₀/Kᵢ) | Reference Compound |

|---|---|---|---|

| Chemokine Receptor CXCR4 | Pyrrolidine-Pyridine-Piperazine-Pyrimidine Hybrid | IC₅₀ = 79 nM | 12G5 antibody nih.gov |

| Serotonin 5-HT₃ Receptor | Quinuclidine-Pyrrolidone Derivative | Subnanomolar Affinity | [³H]granisetron nih.gov |

| Dopamine D₃ Receptor | 1H-Pyrrolo[3,2-c]quinoline with (S)-3-aminopyrrolidine | Kᵢ = 0.93 nM | N/A nih.gov |

| Serotonin 5-HT₆ Receptor | 1H-Pyrrolo[3,2-c]quinoline with (S)-3-aminopyrrolidine | Kᵢ = 10 nM | N/A nih.gov |

Applications in Peptide and Peptidomimetic Synthesis

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov The synthesis of peptidomimetics often involves incorporating non-natural amino acids or scaffolds that constrain the molecule into a bioactive conformation. nih.gov

The 3-(aminomethyl)pyrrolidine structure is a valuable building block in this field. It can be incorporated into peptide sequences or used as a scaffold to mimic peptide secondary structures, such as β-turns. nih.gov The pyrrolidine ring imposes conformational constraints on the molecular backbone, reducing flexibility and locking the molecule into a desired three-dimensional shape that can enhance binding to a biological target. nih.gov

In solid-phase peptide synthesis (SPPS), derivatives of 3-(aminomethyl)pyrrolidine can be used as unique building blocks. nih.govwikipedia.org The primary amine of the aminomethyl group can be coupled to the growing peptide chain, while the secondary amine of the pyrrolidine ring can be used as a point for further functionalization or as part of the peptidomimetic backbone. wikipedia.org The use of protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), on the amine functionalities is essential to control the sequence of reactions during synthesis. peptide.com

The incorporation of such cyclic, constrained units can improve resistance to enzymatic degradation by proteases, which typically recognize and cleave linear peptide bonds. nih.gov Furthermore, the pyrrolidine scaffold can be used to correctly orient the side-chain functionalities that are critical for biological activity, effectively mimicking the pharmacophore of the original peptide. nih.gov The development of synthetic strategies, particularly on solid-phase supports, has enabled the rapid generation of libraries of peptidomimetics containing scaffolds like pyrrolidine for screening and drug discovery. nih.gov

Applications of 3 Aminomethyl Pyrrolidine Dihydrochloride in Material Science Research

Incorporation into Polymeric Materials

The bifunctional nature of 3-(aminomethyl)pyrrolidine (B1599286) allows for its integration into polymer chains, imparting specific properties to the resulting materials. This has led to its use in the synthesis of both functional and biocompatible polymers for a range of applications.

Functional polymers are macromolecules endowed with specific chemical groups that provide them with distinct functionalities. nih.gov The primary amine of 3-(aminomethyl)pyrrolidine serves as a reactive handle for its incorporation into various polymer backbones, such as poly(ester amide)s (PEAs) and polyamides. nih.gov This process allows for the creation of polymers with tailored properties.

The strategy of post-polymerization modification is an efficient way to develop new polymeric materials with adjusted properties for specific uses. researchgate.net For instance, reactive polymers can be functionalized by primary amines like that in 3-(aminomethyl)pyrrolidine to produce stable linkages without the formation of byproducts. researchgate.net This approach is advantageous as it allows for the systematic study of structure-property relationships, since different derivatives can be prepared from the same parent polymer. researchgate.net

Research in this area often focuses on creating polymers for specialized applications, such as gene delivery, where the amine groups can be protonated to interact with nucleic acids. The pyrrolidine (B122466) moiety can also influence the polymer's solubility and thermal characteristics.

Table 1: Examples of Functional Polymers and Their Characteristics

| Polymer Type | Synthetic Strategy | Functional Group from Monomer | Potential Application |

| Poly(ester amide)s (PEAs) | Polycondensation or ring-opening polymerization | Amine and pyrrolidine | Drug delivery, tissue engineering |

| Polyamides | Step-growth polymerization | Amine | High-performance materials |

| Azlactone-functionalized polymers | Post-polymerization modification | Primary amine | Gene delivery, biomaterials |

Biocompatibility is a critical requirement for polymers intended for biomedical applications, such as implants, drug carriers, and tissue engineering scaffolds. frontiersin.orgresearchwithrutgers.com The incorporation of naturally occurring or nature-inspired building blocks, like amino acids and their derivatives, is a common strategy to enhance the biocompatibility of synthetic polymers. researchwithrutgers.com

The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products. nih.govacs.org Its presence in a polymer backbone can contribute to improved interactions with biological systems. Research has shown that polymers containing amino acid-derived components, such as those that could be synthesized from 3-(aminomethyl)pyrrolidine, are promising candidates for biomedical use due to their potential for controlled degradation and favorable biological response. researchwithrutgers.com The development of such polymers is a key area of research, aiming to create materials that are not only functional but also safe for in vivo applications. frontiersin.org

Role in Drug Delivery System Components

The unique chemical structure of 3-(aminomethyl)pyrrolidine dihydrochloride (B599025) makes it a valuable component in the design of sophisticated drug delivery systems. Its ability to act as a linker and to be incorporated into novel materials for controlled release is of significant interest.

In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule that connects the targeting antibody to the cytotoxic payload is a critical component. nih.govmedchemexpress.com An ideal linker must be stable in circulation but capable of releasing the drug at the target site. nih.gov

The primary amine of 3-(aminomethyl)pyrrolidine provides a convenient attachment point for both drugs and targeting moieties. Its structure can be integrated into various types of linkers, including both cleavable and non-cleavable systems. The pyrrolidine ring can influence the linker's hydrophilicity and spatial arrangement, which in turn can affect the stability and pharmacokinetic profile of the entire conjugate. nih.gov The modification of linker chemistry is an active area of research to enhance the stability and efficacy of drug conjugates. researchgate.net

Table 2: Components of Antibody-Drug Conjugates and the Role of Linkers

| ADC Component | Function | Role of 3-(Aminomethyl)pyrrolidine-based Linker |

| Monoclonal Antibody | Targets specific cells (e.g., cancer cells) | Provides a stable connection to the payload |

| Linker | Connects the antibody to the payload | Influences stability, solubility, and release of the payload |

| Cytotoxic Payload | Kills the target cell | Is released at the target site |

Beyond its role as a simple linker, 3-(aminomethyl)pyrrolidine can be incorporated into the matrix of drug delivery vehicles to create materials with controlled-release properties. For example, it can be used as a monomer or a cross-linking agent in the synthesis of hydrogels or polymer nanoparticles.

The amine group within the pyrrolidine structure can be designed to be pH-sensitive. In the acidic environment of a tumor or within the endosomes of a cell, the amine can become protonated, leading to a change in the material's structure (e.g., swelling or degradation) and subsequent release of the encapsulated drug. This pH-responsive behavior is a highly sought-after feature in targeted drug delivery.

Furthermore, the incorporation of this compound can modify the mechanical properties and degradation kinetics of the polymer matrix, allowing for fine-tuning of the drug release profile. Research in this area is focused on developing novel polymeric systems that can respond to specific biological cues to deliver therapeutic agents in a spatially and temporally controlled manner.

Advanced Analytical Techniques for 3 Aminomethyl Pyrrolidine Derivatives

Chromatographic Methods for Stereochemical and Purity Analysis

Chromatographic techniques are fundamental in the separation and analysis of 3-(Aminomethyl)pyrrolidine (B1599286) derivatives, particularly for assessing stereochemical purity and identifying impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and the determination of enantiomeric excess. nih.gov For pyrrolidine (B122466) derivatives, this is often achieved by using a chiral stationary phase (CSP). For instance, a Chiralpak® IB® column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioselective analysis of chiral imidazolines under reversed-phase conditions. nih.gov

To enhance separation and detection, derivatization of the amine functionality is a common strategy. researchgate.net Reagents such as 3,5-dinitrobenzoic acid and 4-nitrobenzoic acid can be used to form derivatives that are more readily separated on chiral columns like the Chiralcel OD-H. researchgate.net The choice of derivatizing agent and chiral stationary phase is critical for achieving optimal separation. researchgate.net For example, a study on 2-(aminomethyl)-1-ethylpyrrolidine (B195583) demonstrated that its derivatives could be effectively separated on a Chiralcel OD-H column. researchgate.net Mobile phase composition, including the use of additives like triethylamine, is also optimized to improve peak shape and resolution. researchgate.net

Chiral fluorescent derivatization reagents, such as those based on 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) and 4-(N,N-dimethylaminosulphonyl)-2,1,3-benzoxadiazole (DBD) containing a chiral component like proline, can be synthesized to resolve enantiomers of amines. researchgate.net The resulting diastereomers can be separated on a reversed-phase column and detected with high sensitivity using fluorescence detection. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Structural Confirmation

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an essential tool for the definitive structural confirmation of 3-(Aminomethyl)pyrrolidine derivatives and the identification of unknown metabolites or impurities. researchgate.net This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers. researchgate.netacs.org

In the analysis of pyrrolidine-containing compounds, LC-HRMS can provide precise mass measurements, which are used to determine the elemental composition of the parent molecule and its fragments. researchgate.net The fragmentation patterns observed in the high-resolution tandem mass spectra (MS/MS) offer detailed structural information, allowing for the elucidation of the connectivity of atoms within the molecule. For example, the fragmentation of pyrrolidine derivatives often involves the opening of the pyrrolidine ring. researchgate.net

LC-HRMS has been instrumental in metabolic studies of pyrrolidine-containing drugs, where it enables the identification of various metabolic products, including those resulting from hydroxylation and β-ketoreduction. researchgate.net The high sensitivity and specificity of LC-HRMS also make it suitable for the analysis of complex mixtures and the detection of trace-level components. acs.org

Spectroscopic Characterization of Reaction Products and Derivatives

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 3-(Aminomethyl)pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-(Aminomethyl)pyrrolidine derivatives. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR spectra provide detailed information about the chemical environment of hydrogen atoms in a molecule. For derivatives of 3-(aminomethyl)pyrrolidine, such as (R)-3-Aminomethyl-1-N-Boc-pyrrolidine, the ¹H NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring, the aminomethyl group, and the Boc-protecting group. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign the structure.

¹³C NMR spectra provide information about the carbon framework of a molecule. Each unique carbon atom in a derivative like (R)-3-(Boc-aminomethyl)-pyrrolidine-HCl will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. chemicalbook.com

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), allows for the complete and unambiguous assignment of the molecular structure.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy employed to improve the analytical properties of 3-(Aminomethyl)pyrrolidine and its derivatives, particularly for chromatographic analysis. thermofisher.comresearchgate.net Derivatization can enhance detectability, improve chromatographic separation, and increase volatility for gas chromatography.

Since 3-aminopyrrolidine (B1265635) hydrochloride itself lacks a UV-absorbing chromophore, direct detection by HPLC with a UV detector is challenging. google.com Pre-column derivatization with a reagent that introduces a chromophore or a fluorophore is a common solution. google.comthermofisher.com

Common Derivatization Reagents for Primary Amines:

| Reagent | Abbreviation | Detection Method | Notes |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form stable derivatives. thermofisher.com |

| o-phthalaldehyde (B127526) | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. thermofisher.com |

| Dansyl chloride | DNS-Cl | Fluorescence, UV | A widely used reagent for labeling primary and secondary amines. thermofisher.com |

| Phenylisothiocyanate | PITC | UV | Forms phenylthiourea (B91264) derivatives with primary and secondary amines. rsc.orgthermofisher.com |

| Di-tert-butyl dicarbonate (B1257347) | Boc-anhydride | UV | Reacts with the amino group to form a Boc-protected amine, which has UV absorption. google.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | A fluorogenic reagent used for the analysis of amino acids and primary or secondary amines. mdpi.com |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Mass Spectrometry | Increases ionization efficiency for highly sensitive analysis in LC/MS. fujifilm.com |